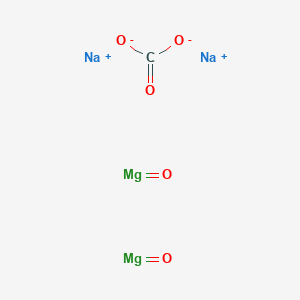
Basic nickel carbonate tetrahydrate
Overview
Description
Basic nickel carbonate tetrahydrate, with the chemical formula Ni(_4)(CO(_3))(OH)(_6)(H(_2)O)(_4), is an important inorganic compound in the field of materials science and chemistry. It is a green, water-insoluble powder that plays a crucial role in various industrial and scientific applications. This compound is particularly significant in the hydrometallurgical purification of nickel from its ores and is also used in electroplating processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic nickel carbonate tetrahydrate can be synthesized through several methods. One common laboratory method involves the reaction of nickel sulfate with sodium carbonate under controlled conditions. The reaction typically proceeds as follows: [ \text{NiSO}_4 + \text{Na}_2\text{CO}_3 \rightarrow \text{NiCO}_3 + \text{Na}_2\text{SO}_4 ] The resulting nickel carbonate is then hydrated to form the tetrahydrate .
Industrial Production Methods: In industrial settings, this compound is often produced through the electrolysis of nickel metal in the presence of carbon dioxide. This method ensures high purity and efficiency. Another industrial method involves the precipitation of nickel carbonate from nickel chloride solutions under high pressure of carbon dioxide .
Chemical Reactions Analysis
Types of Reactions: Basic nickel carbonate tetrahydrate undergoes several types of chemical reactions, including:
Decomposition: When heated, it decomposes to form nickel oxide, carbon dioxide, and water. [ \text{Ni}_4(\text{CO}_3)(\text{OH})_6(\text{H}_2\text{O})_4 \rightarrow 4\text{NiO} + \text{CO}_2 + 3\text{H}_2\text{O} ]
Reduction: It can be reduced to nickel metal under hydrogen atmosphere.
Oxidation: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions:
Acids: Reacts with acids to form nickel salts and liberate carbon dioxide.
Bases: Stable in basic conditions but can form complex ions with strong bases.
Major Products:
Nickel Oxide (NiO): Formed upon thermal decomposition.
Nickel Salts: Formed upon reaction with acids.
Scientific Research Applications
Basic nickel carbonate tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and materials.
Biology: Investigated for its potential use in biological systems and as a component in enzyme mimetics.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of nickel-based batteries, supercapacitors, and electroplating.
Mechanism of Action
The mechanism of action of basic nickel carbonate tetrahydrate involves its ability to release nickel ions in solution. These ions can interact with various molecular targets, including enzymes and proteins, altering their activity. In industrial applications, its role as a precursor to nickel oxide and other nickel compounds is crucial for catalysis and material synthesis .
Comparison with Similar Compounds
Nickel(II) Carbonate (NiCO(_3)): A simpler form of nickel carbonate, often used in laboratory settings.
Nickel Hydroxide (Ni(OH)(_2)): Used in battery applications and as a precursor to other nickel compounds.
Nickel Oxide (NiO): A product of the decomposition of basic nickel carbonate, widely used in catalysis and material science.
Uniqueness: Basic nickel carbonate tetrahydrate is unique due to its specific hydration state and its role as an intermediate in the hydrometallurgical purification of nickel. Its ability to form complex structures and its stability under various conditions make it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
nickel(2+);carbonate;tetrahydroxide;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.3Ni.8H2O/c2-1(3)4;;;;;;;;;;;/h(H2,2,3,4);;;;8*1H2/q;3*+2;;;;;;;;/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFGIQXZIKKLFA-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[Ni+2].[Ni+2].[Ni+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH12Ni3O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872950 | |
| Record name | Nickel carbonate hydroxide (Ni3(CO3)(OH)4), tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39430-27-8 | |
| Record name | Nickel carbonate hydroxide tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039430278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel carbonate hydroxide (Ni3(CO3)(OH)4), tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICKEL CARBONATE HYDROXIDE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X0E04K44B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B8022942.png)












